molecular formula C14H16N2O2S B4426826 1-(4-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide

1-(4-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide

Cat. No. B4426826
M. Wt: 276.36 g/mol
InChI Key: XSXQDAYJCDNOIN-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide, also known as JNJ-38877605, is a novel small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Mechanism of Action

1-(4-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide acts as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound can modulate multiple signaling pathways, leading to its anti-inflammatory, anti-tumor, and anti-fibrotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the reduction of collagen deposition in fibrotic tissues. These effects are mediated through the modulation of various signaling pathways, including the NF-κB, PI3K/Akt, and JAK/STAT pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide is its selectivity for CK2, which reduces the potential for off-target effects. Additionally, this compound has shown good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for the development of 1-(4-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide. One possibility is to investigate its use in combination with other therapeutic agents to enhance its efficacy. Another potential direction is to explore its use in other disease models, such as autoimmune diseases or neurodegenerative disorders. Additionally, further studies are needed to understand the long-term safety and toxicity profile of this compound.
Conclusion:
In conclusion, this compound is a promising small molecule with potential therapeutic applications in various disease models. Its selectivity for CK2 and its anti-inflammatory, anti-tumor, and anti-fibrotic effects make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

1-(4-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects. In particular, this compound has been investigated as a potential treatment for rheumatoid arthritis, cancer, and pulmonary fibrosis.

properties

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-12-5-7-13(8-6-12)11-19(17,18)16-10-14-4-2-3-9-15-14/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXQDAYJCDNOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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